1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate
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Overview
Description
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate is a complex organic compound that features a morpholine ring, a phenyl group, and a formate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate typically involves multi-step organic reactions. One common approach is to start with the formation of the morpholine ring, followed by the introduction of the phenyl group and the formate ester. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenylethanone formate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.CH2O2/c1-17(7-9-19)12-15-13-21-10-8-18(15)16(20)11-14-5-3-2-4-6-14;2-1-3/h2-6,15,19H,7-13H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXIOORMHMTNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)CC2=CC=CC=C2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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